5-Deoxy-2,3-o-isopropylidene-d-ribose

Quality Control Reproducibility Analytical Chemistry

Synthesizing 5'-modified nucleosides often requires complex protection/deprotection steps that compromise yield. 5-Deoxy-2,3-O-isopropylidene-D-ribose solves this by combining 5-deoxygenation with 2,3-acetal protection for selective anomeric reactivity. Key benefits: - Enables stereoselective nucleobase introduction for antiviral/anticancer nucleoside analogs - Mild deprotection (97% yield under aqueous acid) simplifies scale-up - Rigid bicyclic core ensures high diastereoselectivity in chiral building block synthesis. Sourced for consistent quality; suitable for impurity standard preparation and process development.

Molecular Formula C8H14O4
Molecular Weight 174.19 g/mol
Cat. No. B8210489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Deoxy-2,3-o-isopropylidene-d-ribose
Molecular FormulaC8H14O4
Molecular Weight174.19 g/mol
Structural Identifiers
SMILESCC1C2C(C(O1)O)OC(O2)(C)C
InChIInChI=1S/C8H14O4/c1-4-5-6(7(9)10-4)12-8(2,3)11-5/h4-7,9H,1-3H3/t4-,5-,6-,7?/m1/s1
InChIKeyGWCMBFPHOUQTAT-RKEPMNIXSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Deoxy-2,3-O-isopropylidene-D-ribose: Protected Chiral Building Block


5-Deoxy-2,3-O-isopropylidene-D-ribose (CAS 158112-53-9) is a protected carbohydrate derivative with the molecular formula C₈H₁₄O₄ and a molecular weight of 174.19 g/mol [1]. It is characterized by a 2,3-O-isopropylidene acetal protecting group on the D-ribose scaffold and a deoxygenated C-5 position. This compound is not a final active pharmaceutical ingredient (API); it functions as a chiral intermediate, preserving the stereochemical integrity of D-ribose while presenting a distinct functionalization pattern that is critical for downstream chemical transformations in the synthesis of nucleoside analogs and complex carbohydrates [1].

Why Analogs Cannot Substitute 5-Deoxy-2,3-O-isopropylidene-D-ribose


While several protected and deoxygenated ribose derivatives are commercially available, they are not functionally interchangeable in synthetic workflows. 5-Deoxy-2,3-O-isopropylidene-D-ribose offers a unique combination of two specific modifications: (1) deoxygenation at the 5-position, which eliminates a reactive hydroxyl and alters the hydrogen-bonding and metabolic profile of downstream products, and (2) protection of the 2- and 3-hydroxyls as a single isopropylidene acetal, which directs reactivity to the anomeric center. Alternatives like unprotected 5-deoxy-D-ribose lack the regioselectivity conferred by the acetal, often leading to complex reaction mixtures [1]. Conversely, 2,3-O-isopropylidene-D-ribose retains a free 5-OH group, which necessitates additional protection/deprotection steps that can erode overall yield [2]. The choice of this specific intermediate is therefore a critical determinant of synthetic efficiency and product purity.

5-Deoxy-2,3-O-isopropylidene-D-ribose: Performance Comparison


Purity and Reproducibility

For procurement purposes, the guaranteed purity and long-term storage stability of 5-Deoxy-2,3-O-isopropylidene-D-ribose provide a reliable starting point for research. Commercial specifications indicate a minimum purity of 95% , ensuring that reaction outcomes are not compromised by unknown contaminants. The compound's stability is validated by vendor guidelines that recommend storage at -80°C for up to 6 months, or at -20°C for 1 month, for stock solutions [1]. This level of quality assurance is essential for generating reproducible data and meeting the rigorous standards of pharmaceutical research and development [REFS-1, REFS-2].

Quality Control Reproducibility Analytical Chemistry

Deoxygenation Efficiency

The synthesis of the target compound and its derivatives is characterized by high yields in key functionalization steps, which are facilitated by the protective isopropylidene group. For instance, the quaternization reaction of methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside with pyridine proceeds with a 78% yield to form a 5-deoxy pyridinium salt [1]. This is a critical step in generating 5'-modified nucleoside analogs. In contrast, the synthesis of the fully deprotected 5-deoxy-D-ribose from D-ribose, a process that includes the formation and subsequent removal of the isopropylidene protecting group, is reported to have a significantly lower overall yield of just 29% over four steps [2]. This comparison underscores the value of the protected intermediate in maximizing material throughput.

Synthetic Chemistry Process Chemistry Yield Optimization

Capecitabine Impurity Profiling & Synthesis

5-Deoxy-2,3-O-isopropylidene-D-ribose is a direct precursor to key impurities and intermediates in the synthesis of the widely used antineoplastic prodrug Capecitabine. Specifically, methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside is a known Capecitabine impurity (Impurity 33) . Furthermore, the chlorination of 2,3-O-isopropylidene-5-deoxy-D-ribofuranose is a notable step in generating Capecitabine impurity C . Access to this compound is therefore essential for analytical reference standard development and for process chemistry groups optimizing the purity and yield of Capecitabine API. Alternative ribose derivatives lacking the specific 5-deoxy-2,3-O-isopropylidene pattern would not generate the same impurity profile and would be unsuitable for these critical pharmaceutical development activities.

Pharmaceutical Analysis Impurity Profiling Antineoplastic Agents

Chemoselective Acetal Cleavage

The isopropylidene protecting group in 5-deoxy-2,3-O-isopropylidene-D-ribofuranose can be selectively and efficiently removed under mild acidic conditions to yield the deprotected 5-deoxy-D-ribose. A reported method achieves this hydrolysis with an excellent 97% yield using Amberlite IR-120 resin in water at room temperature for just 1 hour . This quantitative transformation contrasts with methods that may require harsher conditions or result in lower yields due to side reactions. For example, the hydrolysis of a related benzyl-protected derivative (benzyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside) is also high-yielding at 96% but requires palladium-catalyzed hydrogenation, a more costly and complex step . The facile, high-yielding deprotection of the isopropylidene acetal under mild aqueous conditions is a key practical advantage for scaling up reactions involving this intermediate.

Carbohydrate Chemistry Protecting Group Strategy Process Chemistry

HPLC Purity Determination

For quantitative analysis in pharmaceutical research, high-performance liquid chromatography (HPLC) is a standard and validated method for assessing the purity and concentration of 5-deoxy-2,3-O-isopropylidene-D-ribose and its derivatives . Commercial suppliers frequently report purity specifications of ≥98% as determined by HPLC for the closely related methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside . The availability of robust analytical methods ensures that researchers can reliably verify the quality of their starting material, which is a critical step for meeting Good Laboratory Practice (GLP) standards and generating trustworthy data. This analytical accessibility differentiates well-characterized intermediates like this one from less common or poorly defined analogs where standardized purity assessment may be lacking.

Analytical Chemistry Quality Control Method Validation

Divergent Nucleoside Synthesis Synthon

5-Deoxy-2,3-O-isopropylidene-D-ribose serves as a versatile, stereochemically defined synthon for constructing a wide range of nucleoside analogs. Its utility is demonstrated in the synthesis of both D- and L-configured nucleosides. For example, starting from methyl 5-deoxy-5-iodo-2,3-O-isopropylidene-β-D-ribofuranoside, researchers have prepared both 9-(5-deoxy-β-D-erythro-pent-4-enofuranosyl)adenine and its enantiomeric L-counterpart [1]. This divergent access from a common protected intermediate highlights its strategic value. In contrast, starting from the unprotected 5-deoxy-D-ribose would necessitate a new protection strategy and potentially lead to epimerization or anomeric mixtures during glycosylation, complicating the synthesis of stereochemically pure products. The ability to access both enantiomeric series from a single, protected D-ribose derivative underscores its unparalleled utility in nucleoside medicinal chemistry.

Medicinal Chemistry Nucleoside Analog Synthesis Divergent Synthesis

5-Deoxy-2,3-O-isopropylidene-D-ribose: Key Applications


Antiviral & Anticancer Nucleoside Synthesis

This compound is a privileged intermediate for the synthesis of 5'-modified nucleosides, a class that includes important antiviral and anticancer drugs. Its protected form allows for selective functionalization at the anomeric center, enabling the stereoselective introduction of various nucleobases to create libraries of nucleoside analogs [1].

Capecitabine Reference Standards

Due to its structural relationship with Capecitabine, 5-Deoxy-2,3-O-isopropylidene-D-ribose is essential for synthesizing and characterizing process-related impurities. Analytical chemistry groups use this compound to prepare impurity standards, which are required for method validation, stability studies, and quality control in the manufacture of the Capecitabine API .

5'-Deoxynucleoside Process Optimization

The high-yielding and mild deprotection of the isopropylidene group (e.g., 97% yield under aqueous acidic conditions) makes this compound ideal for developing scalable and cost-effective manufacturing processes. It simplifies the final steps in the production of APIs like 5'-deoxy-5-fluorouridine, reducing the need for harsh reagents and complex purifications .

Stereospecific Carbohydrate Synthesis

The rigid, bicyclic structure of the 2,3-O-isopropylidene-5-deoxy-D-ribofuranose core enforces a specific conformation. This feature is exploited in stereoselective reactions, such as aldol additions and Wittig reactions, to build complex carbohydrate frameworks and chiral building blocks with high diastereoselectivity [2].

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